![molecular formula C16H12N2O2 B14742444 (E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] CAS No. 6264-53-5](/img/structure/B14742444.png)
(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is an organic compound characterized by the presence of two furan rings connected to a central 1,3-phenylene group through imine linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] typically involves the condensation reaction between 1,3-phenylenediamine and 2-furaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bonds. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction of the imine bonds can yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oximes or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imine bonds and furan rings play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E,E)-N,N’-(1,4-Phenylene)bis[1-(furan-2-yl)methanimine]
- (E,E)-N,N’-(1,2-Phenylene)bis[1-(furan-2-yl)methanimine]
- N,N’-Bis(salicylidene)-1,3-phenylenediamine
Uniqueness
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is unique due to the specific positioning of the furan rings and imine linkages on the 1,3-phenylene group. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
6264-53-5 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[3-(furan-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2O2/c1-4-13(17-11-15-6-2-8-19-15)10-14(5-1)18-12-16-7-3-9-20-16/h1-12H |
InChI-Schlüssel |
LFKMFTVAJYXGSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CO2)N=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


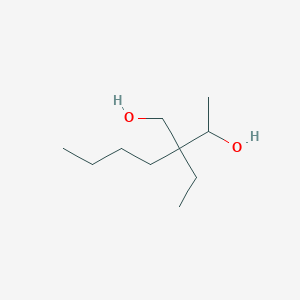
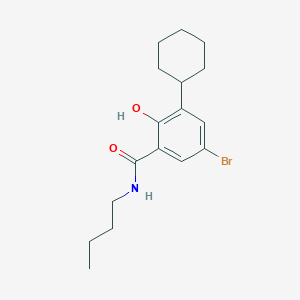
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
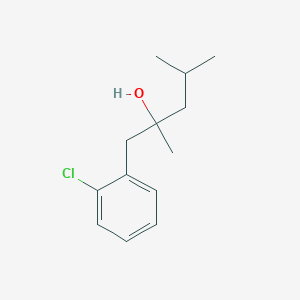
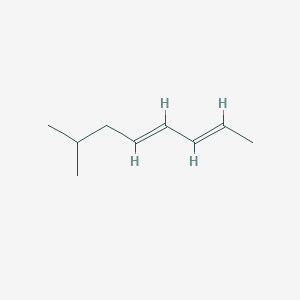
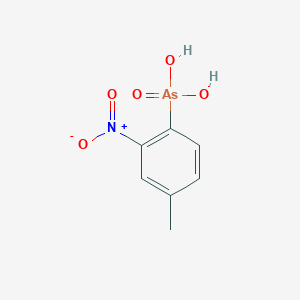


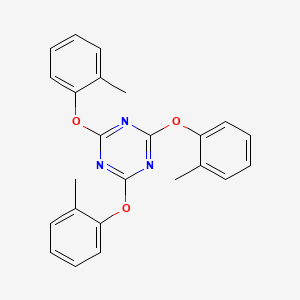
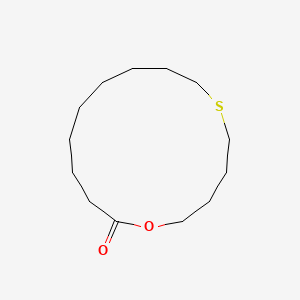


![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
